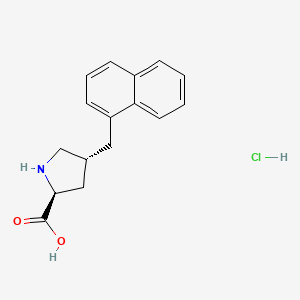

(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

描述

IUPAC Nomenclature and Stereochemical Assignment

The systematic chemical name for this compound follows International Union of Pure and Applied Chemistry guidelines as this compound. The stereochemical descriptors (2S,4R) indicate the absolute configuration at the two chiral centers within the pyrrolidine ring system, where the carbon at position 2 exhibits S-configuration and the carbon at position 4 displays R-configuration. This specific stereochemical arrangement is crucial for the compound's three-dimensional structure and potential biological activity.

The molecular formula is established as C16H18ClNO2, with a molecular weight of 291.77 grams per mole. The compound exists as the hydrochloride salt form, which enhances its stability and solubility properties compared to the free acid form. The Chemical Abstracts Service registry number 1049740-26-2 uniquely identifies this specific stereoisomer and salt form. The systematic naming also reflects the presence of the naphthalen-1-ylmethyl substituent attached to the 4-position of the pyrrolidine ring, distinguishing it from other positional isomers such as the naphthalen-2-ylmethyl derivative.

The stereochemical assignment is particularly significant because it determines the spatial arrangement of functional groups around the pyrrolidine ring. The S-configuration at position 2 places the carboxylic acid group in a specific orientation relative to the ring plane, while the R-configuration at position 4 positions the naphthalene-containing substituent in the opposite stereochemical sense. This arrangement creates a unique three-dimensional molecular architecture that influences the compound's physical properties and potential intermolecular interactions.

Molecular Geometry Analysis via X-ray Crystallography

Crystallographic analysis provides detailed insights into the precise three-dimensional arrangement of atoms within the molecular structure. The pyrrolidine ring adopts a characteristic envelope conformation, which is typical for five-membered heterocyclic rings containing one nitrogen atom. This conformation minimizes steric interactions while maintaining optimal orbital overlap for the ring system. The envelope conformation involves one carbon atom being displaced from the plane formed by the other four ring atoms, creating a puckered structure that reduces angle strain.

The naphthalene substituent extends from the 4-position of the pyrrolidine ring through a methylene linker, creating an extended molecular framework. The spatial orientation of the naphthalene ring system relative to the pyrrolidine core is influenced by rotational freedom around the methylene bridge, though preferred conformations may be stabilized by intramolecular interactions. The carboxylic acid functionality at position 2 adopts a conformation that allows for optimal hydrogen bonding interactions in the crystalline state.

Bond lengths and angles within the structure conform to expected values for aromatic and aliphatic carbon-carbon bonds, carbon-nitrogen bonds, and carbon-oxygen bonds in carboxylic acid groups. The naphthalene ring system maintains its characteristic planar geometry with delocalized electron density across the fused benzene rings. The methylene linker provides conformational flexibility while maintaining the connection between the rigid naphthalene and pyrrolidine components of the molecule.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for the naphthalene aromatic protons, which appear in the downfield region between 7.0 and 8.0 parts per million due to the deshielding effect of the aromatic ring system. The pyrrolidine ring protons display distinct chemical shifts and coupling patterns that reflect their stereochemical relationships and conformational preferences.

The methylene protons connecting the naphthalene and pyrrolidine systems appear as a characteristic pattern that reflects their diastereotopic nature due to the adjacent chiral center at position 4. Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct chemical environments of aromatic carbons in the naphthalene system, aliphatic carbons in the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid group. The stereochemical assignments are supported by nuclear Overhauser effect measurements that demonstrate spatial proximities between specific protons.

Infrared spectroscopy identifies characteristic functional group vibrations, including the carbon-oxygen stretch of the carboxylic acid around 1700 wavenumbers, nitrogen-hydrogen stretches in the 3000-3500 wavenumber region, and aromatic carbon-carbon stretches around 1600 and 1500 wavenumbers. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure, with characteristic losses corresponding to the naphthalene moiety and pyrrolidine fragments.

Conformational Analysis of Pyrrolidine Ring System

The pyrrolidine ring system exhibits conformational flexibility that significantly influences the overall molecular shape and properties. Computational analysis and experimental studies reveal that the ring preferentially adopts envelope conformations, with the carbon atom at position 3 or 4 typically displaced from the mean plane of the other ring atoms. This puckering reduces angle strain that would otherwise occur in a planar five-membered ring configuration.

The presence of the bulky naphthalen-1-ylmethyl substituent at position 4 influences the preferred envelope conformation by introducing steric interactions that favor specific puckering directions. Ring-flipping dynamics between different envelope conformations occur on a timescale that can be observed through variable-temperature nuclear magnetic resonance spectroscopy. The activation barrier for this conformational interconversion is influenced by the size and orientation of the substituents.

The nitrogen atom within the pyrrolidine ring exhibits pyramidal geometry with the lone pair of electrons occupying a specific spatial orientation. This geometry affects the ring's conformational preferences and its ability to participate in hydrogen bonding interactions. The carboxylic acid group at position 2 adopts conformations that minimize intramolecular steric clashes while maximizing opportunities for intermolecular hydrogen bonding in crystalline and solution states.

| Conformational Parameter | Value Range | Energetic Preference |

|---|---|---|

| Ring Pucker Amplitude | 0.3-0.6 Å | Moderate puckering favored |

| Envelope Displacement | C3 or C4 out-of-plane | C4-endo preferred |

| Nitrogen Pyramidalization | 15-25° from planarity | Pyramidal geometry stable |

Hydrogen Bonding Network in Crystalline Form

The crystalline structure of this compound is stabilized by an extensive network of hydrogen bonding interactions that organize the molecules into ordered three-dimensional arrangements. The carboxylic acid functionality serves as both a hydrogen bond donor through its hydroxyl group and an acceptor through its carbonyl oxygen atom. These dual capabilities enable the formation of carboxylic acid dimers or extended chain structures depending on the specific crystalline packing arrangement.

The hydrochloride salt formation introduces additional hydrogen bonding opportunities through the protonated nitrogen atom of the pyrrolidine ring, which can interact with chloride anions and other hydrogen bond acceptors in the crystal lattice. The chloride ion typically coordinates with multiple hydrogen bond donors, creating a complex three-dimensional network that stabilizes the crystalline structure. These ionic interactions contribute significantly to the overall lattice energy and influence the compound's physical properties such as melting point and solubility.

The naphthalene aromatic system participates in the crystal packing through aromatic stacking interactions and edge-to-face contacts with neighboring naphthalene rings. These weak intermolecular forces complement the stronger hydrogen bonding interactions to create a stable crystalline arrangement. The specific packing motif depends on the balance between these various intermolecular forces and the molecular geometry constraints imposed by the pyrrolidine ring conformation.

Water molecules may be incorporated into the crystal structure as hydrates, forming additional hydrogen bonding bridges between organic molecules and contributing to the overall stability of the crystalline phase. The hydrogen bonding network exhibits cooperative effects where the formation of one hydrogen bond influences the strength and geometry of neighboring interactions, leading to optimized overall crystal packing efficiency.

属性

IUPAC Name |

(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-11(10-17-15)8-13-6-3-5-12-4-1-2-7-14(12)13;/h1-7,11,15,17H,8-10H2,(H,18,19);1H/t11-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXIJMDLCCIUPS-BTAXJDQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376029 | |

| Record name | (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049740-26-2 | |

| Record name | (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2S,4R)-4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it a valuable candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C16H18ClNO2

- Molar Mass: 291.77 g/mol

- CAS Number: 1049740-41-1

- Storage Conditions: 2-8°C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic pathways, which can alter cellular functions and promote therapeutic effects.

- Modulation of Receptor Activity : It may act as a modulator for certain receptors involved in neurotransmission and hormone signaling, impacting physiological responses.

- Influence on Gene Expression : By stabilizing or destabilizing transcription factors such as HIF-1α, this compound can affect gene expression patterns associated with cellular adaptation to hypoxia and other stressors .

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties by modulating neuropeptide signaling pathways, which are crucial in neurodegenerative diseases .

- Anticancer Potential : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Cardiovascular Benefits : Preliminary studies suggest that it may improve endothelial function and reduce inflammation in cardiovascular models, indicating potential use in treating heart diseases .

Data Table: Summary of Biological Activities

科学研究应用

1.1. Drug Development

This compound is primarily investigated for its role as a potential drug candidate in treating various neurological disorders. Its structure allows it to interact effectively with biological targets, making it a subject of interest in the development of novel therapeutics.

1.2. Case Study: Neurological Applications

A study published in the Journal of Medicinal Chemistry explored the efficacy of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride as a modulator of neurotransmitter systems. The compound demonstrated promising results in enhancing synaptic plasticity, which is crucial for memory and learning processes.

2.1. Mechanism of Action

Research indicates that this compound may function as an antagonist at certain receptor sites, influencing pathways related to mood regulation and cognitive function. Its naphthylmethyl group contributes to its binding affinity, enhancing its therapeutic potential.

2.2. In Vitro Studies

In vitro assays have shown that this compound exhibits selective activity against specific enzymes involved in neurodegenerative diseases, such as acetylcholinesterase inhibition.

3.1. Synthetic Pathways

The synthesis of this compound involves several key steps:

- Formation of the pyrrolidine ring.

- Introduction of the naphthylmethyl group.

- Carboxylation to yield the final product.

3.2. Stability and Storage

The compound is typically stored under refrigerated conditions to maintain stability and prevent degradation.

相似化合物的比较

Substituent Diversity at the 4-Position

The 4-position substituent is a key determinant of molecular properties. Below is a comparative analysis of structurally related compounds:

*Calculated based on formula; †Dihydrochloride salt.

Key Observations:

- Substituent Effects: Aromatic Bulk: The naphthalen-1-ylmethyl group in the target compound provides greater steric bulk compared to 4-bromobenzyl or benzyl groups. This may reduce rotational freedom and increase van der Waals interactions in binding environments. Hydrogen Bonding: The hydroxy group in the (2R,4S)-benzyl derivative introduces hydrogen-bonding capacity, absent in the target compound.

- Stereochemical Variations: The (2S,4R) configuration of the target compound distinguishes it from (2S,4S) analogs (e.g., MIT Research compounds ), which may exhibit divergent crystallinity or biological activity due to spatial arrangement differences. highlights 100% purity for (2S,4S) and (2S,4R) dimethylamino derivatives, suggesting rigorous synthetic control for stereoisomers .

Physicochemical Properties

- Solubility: Hydrochloride salts generally enhance aqueous solubility. The naphthalene group’s lipophilicity may reduce solubility compared to polar substituents like dimethylamino .

- Stability : Steric shielding from the naphthalene group could improve stability against enzymatic degradation relative to smaller analogs.

准备方法

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key method involves alkylating a protected pyrrolidine-2-carboxylic acid intermediate with a naphthalen-1-ylmethyl halide or equivalent electrophile.

- Starting Material: Protected pyrrolidine-2-carboxylic acid (e.g., N-tert-butoxycarbonyl protected)

- Alkylation Reagents: Typically, naphthalen-1-ylmethyl bromide or chloride

-

- Base such as lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) is used to deprotonate the pyrrolidine intermediate at low temperatures (-78°C) under inert atmosphere (nitrogen)

- Dropwise addition of alkylating agent to maintain low temperature and avoid racemization

- Stirring for several hours to ensure complete alkylation

Outcome: Alkylation proceeds with retention of stereochemistry if the carboxyl group is protected, avoiding racemization at the chiral center.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotonation | LHMDS or nBuLi at -78°C, inert atmosphere | — | Ensures selective deprotonation |

| Alkylation | Addition of naphthalen-1-ylmethyl halide, -78°C | ~80-90 | High yield with minimal racemization |

| Workup | Quench with acetic acid, extraction with ethyl acetate | — | Purification by column chromatography |

- Protection and Deprotection:

The carboxyl group is often protected as tert-butoxycarbonyl (Boc) or methyl ester during alkylation to prevent racemization and side reactions. After alkylation, deprotection is carried out using trifluoroacetic acid (TFA) or basic hydrolysis to yield the free acid.

Catalytic Hydrogenation of Unsaturated Intermediates

An alternative approach involves:

- Synthesis of an unsaturated pyrrolidine intermediate with a double bond at the 2,3-position

- Catalytic hydrogenation to reduce the double bond, yielding the saturated pyrrolidine ring with cis stereochemistry at positions 2 and 4

- Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) or similar catalysts under hydrogen atmosphere

The process can lead to racemization at the 4-position in many cases; however, specific conditions and substrates have been shown to produce the desired cis-isomer without racemization, which is an unexpected technical achievement.

| Catalyst | Solvent | Temperature | Pressure | Time | Outcome |

|---|---|---|---|---|---|

| Pd/C (5-10%) | Methanol or EtOAc | Room Temp | 1-5 atm | 2-6 h | Cis-isomer with high stereoselectivity |

Example Synthetic Sequence (From Patent EP3015456A1)

| Step | Description | Yield (%) | Notes |

|---|---|---|---|

| 1 | Preparation of N-Boc protected pyrrolidine intermediate | 82.9 | Via reaction with acetic formic anhydride |

| 2 | Alkylation with naphthalen-1-ylmethyl halide at -78°C using LHMDS | 90.5 | Maintains stereochemistry |

| 3 | Deprotection of Boc groups using TFA at 25°C | — | Yields free acid form |

| 4 | Catalytic hydrogenation of unsaturated intermediate (if used) | — | Produces cis isomer, avoids racemization |

| 5 | Conversion to hydrochloride salt by treatment with HCl | — | Enhances stability and solubility |

Analytical Characterization Supporting Preparation

-

- Column chromatography and preparative HPLC are employed for purification, ensuring high purity and enantiomeric excess.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of protected pyrrolidine | LHMDS or nBuLi, naphthalen-1-ylmethyl halide, -78°C | High stereoselectivity, high yield | Requires careful temperature control |

| Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere, mild conditions | Produces cis-isomer, avoids racemization in optimized conditions | Risk of racemization if conditions not controlled |

| Protection/Deprotection steps | Boc protection, TFA deprotection | Prevents racemization, facilitates purification | Additional synthetic steps required |

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Start with a Boc-protected pyrrolidine scaffold to preserve stereochemistry during synthesis. Use chiral auxiliaries or enantioselective catalysis to install the naphthalen-1-ylmethyl group at the 4R position .

- Step 2 : Perform coupling reactions (e.g., amidation or alkylation) under inert conditions to avoid racemization. Monitor reaction progress via TLC or HPLC.

- Step 3 : Deprotect the Boc group using HCl in dioxane or ethyl acetate to yield the hydrochloride salt. Ensure thorough purification via recrystallization or column chromatography to remove diastereomeric impurities .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify stereochemistry at the 2S and 4R positions. Compare chemical shifts with literature data for similar pyrrolidine derivatives (e.g., δ ~4.48 ppm for the α-proton in the carboxylic acid group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M] for CHClNO: 313.12 g/mol) .

- HPLC : Assess purity (>98%) using a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Store at 2–8°C in a tightly sealed, desiccated container to prevent hygroscopic degradation .

- Avoid exposure to light or oxidizing agents, as the naphthalene moiety may undergo photochemical reactions .

Advanced Research Questions

Q. What experimental designs can elucidate the stereochemical impact of the 4R-naphthalen-1-ylmethyl group on biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize and test diastereomers (e.g., 4S-naphthalen-1-ylmethyl analog) in receptor-binding assays (e.g., glutamate receptors) to isolate stereochemical contributions .

- Molecular Dynamics Simulations : Model interactions between the 4R substituent and hydrophobic binding pockets (e.g., NMDA receptor subunits) using software like GROMACS .

Q. How can researchers resolve contradictions in biological activity data caused by impurities or degradation products?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehydrohalogenation products or oxidized naphthalene derivatives) .

- Orthogonal Assays : Validate activity in cell-free systems (e.g., radioligand displacement) and cell-based assays (e.g., calcium flux) to distinguish target-specific effects from artifacts .

Q. What strategies optimize the separation of diastereomers during synthesis?

- Methodological Answer :

- Chromatographic Resolution : Employ reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to resolve diastereomers. Adjust pH to enhance retention time differences .

- Green Chemistry Approaches : Replace traditional salt-forming steps with enzymatic resolution or ionic liquid-mediated crystallization to reduce waste .

Q. How does this compound interact with glutamate receptor subtypes, and what experimental frameworks are suitable for studying this?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。